2-(3-Ethynylphenyl)ethan-1-aminehydrochloride
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Overview
Description
2-(3-Ethynylphenyl)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C10H12ClN. It is known for its unique structure, which includes an ethynyl group attached to a phenyl ring, and an amine group. This compound is often used in various scientific research applications due to its reactivity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethynylphenyl)ethan-1-aminehydrochloride typically involves the reaction of 3-ethynylbenzaldehyde with ethylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to form the intermediate 2-(3-ethynylphenyl)ethan-1-amine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethynylphenyl)ethan-1-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethynyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3-Ethynylphenyl)ethan-1-aminehydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Ethynylphenyl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Ethynylphenyl)ethan-1-amine
- 2-(3-Ethynylphenyl)ethan-1-aminehydrobromide
- 2-(3-Ethynylphenyl)ethan-1-aminehydroiodide
Uniqueness
2-(3-Ethynylphenyl)ethan-1-aminehydrochloride is unique due to its specific combination of an ethynyl group and an amine group, which imparts distinct reactivity and selectivity. Compared to its analogs, the hydrochloride salt form offers better solubility and stability, making it more suitable for certain applications .
Properties
Molecular Formula |
C10H12ClN |
---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
2-(3-ethynylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H11N.ClH/c1-2-9-4-3-5-10(8-9)6-7-11;/h1,3-5,8H,6-7,11H2;1H |
InChI Key |
AJEABKQSMXYDJX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC(=C1)CCN.Cl |
Origin of Product |
United States |
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